molecular formula C6H4BCl2FO2 B8200177 (2,3-Dichloro-5-fluorophenyl)boronic acid

(2,3-Dichloro-5-fluorophenyl)boronic acid

Cat. No.: B8200177
M. Wt: 208.81 g/mol
InChI Key: HMGDRCAPOJWDJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-5-fluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 2,3-dichloro-5-fluorobenzene with a boron reagent such as borane or diborane under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an alcohol to yield the boronic acid product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,3-Dichloro-5-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the boronic acid group to an electrophilic partner, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dichloro-5-fluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are desired .

Properties

IUPAC Name

(2,3-dichloro-5-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDRCAPOJWDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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